molecular formula C22H18N2O3S2 B3300857 N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide CAS No. 904828-14-4

N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide

Cat. No. B3300857
CAS RN: 904828-14-4
M. Wt: 422.5 g/mol
InChI Key: KZCAHYKTVWPTDU-UHFFFAOYSA-N
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Description

“N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide” is a chemical compound with the molecular formula C22H18N2O3S2 . It has been studied for its potential as a quorum sensing inhibitor against Pseudomonas aeruginosa .


Synthesis Analysis

The compound and its derivatives have been synthesized in good yields . The synthesis process involves the design of N-(benzo[d]thiazol-2-yl)benzamide/N-(thiazol-2-yl)benzamide derivatives .


Molecular Structure Analysis

The molecular structure of the compound has been analyzed using molecular docking analyses. The binding affinity values were found to be between -11.2 to -7.6 kcal/mol, indicating moderate to good binding .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions during its synthesis. For instance, it has been prepared by reacting N-[4-(benzothiazole-2yl)phenyl]-2-chloroacetamide with different substituent phenol or thiophenol derivatives .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as anti-inflammatory, analgesic, and antimicrobial effects . These activities suggest that the compound may interact with a variety of targets, including enzymes involved in inflammatory responses and microbial growth.

Mode of Action

Benzothiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation . This suggests that N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide may exert its effects by interacting with and inhibiting key enzymes in the prostaglandin biosynthesis pathway.

Biochemical Pathways

The compound may affect the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes . By inhibiting key enzymes in this pathway, the compound could potentially reduce inflammation and pain.

Pharmacokinetics

A study on similar benzothiazole derivatives indicated a favorable pharmacokinetic profile . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would play a crucial role in determining their bioavailability and therapeutic efficacy.

Result of Action

Based on the known effects of similar benzothiazole derivatives, it can be hypothesized that the compound may reduce inflammation and pain by inhibiting the production of prostaglandins .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-2-29(26,27)18-7-5-6-16(14-18)21(25)23-17-12-10-15(11-13-17)22-24-19-8-3-4-9-20(19)28-22/h3-14H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCAHYKTVWPTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide
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N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide
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N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide
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N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide
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N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide
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